molecular formula C7H12N2S B13958211 1-Isobutyl-2-mercaptoimidazole CAS No. 63905-45-3

1-Isobutyl-2-mercaptoimidazole

Cat. No.: B13958211
CAS No.: 63905-45-3
M. Wt: 156.25 g/mol
InChI Key: IXAMDLPSWOZYRE-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an isobutyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1H-imidazole-2-thiol typically involves the cyclization of α-amino ketones or aldehydes with potassium thiocyanate. The reaction conditions are mild and can include various functional groups, making the process versatile .

Industrial Production Methods: Industrial production methods for 1-Isobutyl-1H-imidazole-2-thiol often involve multi-component reactions under optimized conditions to maximize yield and efficiency. Catalysts and green chemistry approaches are increasingly being used to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol and imidazole groups. These interactions can modulate enzyme activity, alter biochemical pathways, and affect cellular processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 1-Isobutyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific interactions and stability .

Properties

CAS No.

63905-45-3

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-(2-methylpropyl)-1H-imidazole-2-thione

InChI

InChI=1S/C7H12N2S/c1-6(2)5-9-4-3-8-7(9)10/h3-4,6H,5H2,1-2H3,(H,8,10)

InChI Key

IXAMDLPSWOZYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CNC1=S

Origin of Product

United States

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